molecular formula C13H11N3S2 B2614115 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol CAS No. 681840-91-5

4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol

Cat. No.: B2614115
CAS No.: 681840-91-5
M. Wt: 273.37
InChI Key: NQHYLYUUZTUHLI-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a methylphenyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with 2-thiophenecarboxaldehyde to form the corresponding hydrazone, which is then cyclized in the presence of sulfur and a base to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-(2-thienyl)-1,2,4-triazole-3-thiol
  • 4-(2-Methylphenyl)-5-phenyl-1,2,4-triazole-3-thiol
  • 4-(2-Methylphenyl)-5-(2-furyl)-1,2,4-triazole-3-thiol

Uniqueness

4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is unique due to the specific combination of the methylphenyl and thienyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c1-9-5-2-3-6-10(9)16-12(14-15-13(16)17)11-7-4-8-18-11/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHYLYUUZTUHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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